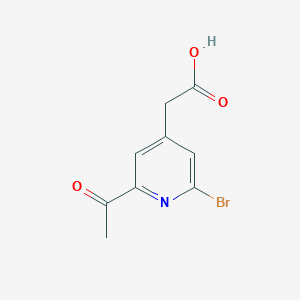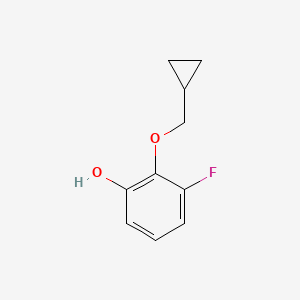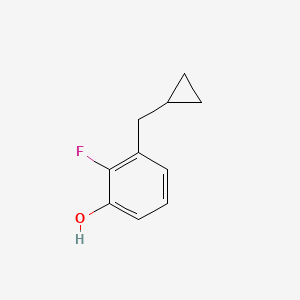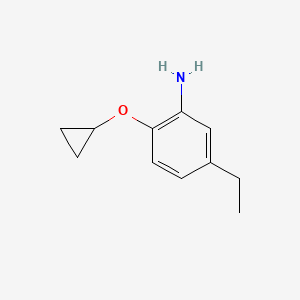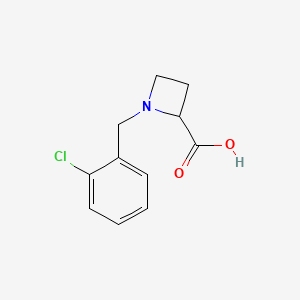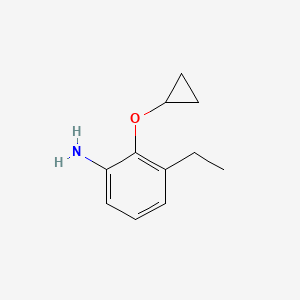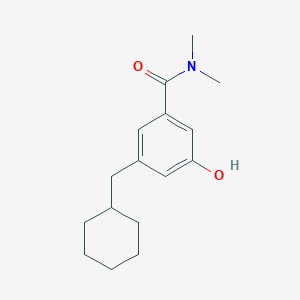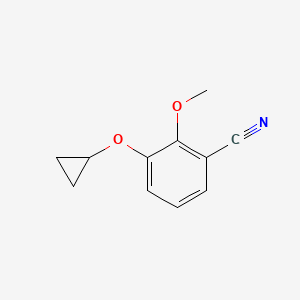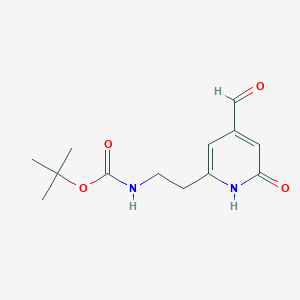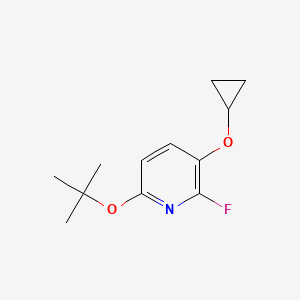
3-Cyclopropoxy-5-(methylcarbamoyl)picolinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 3-Cyclopropoxy-5-(methylcarbamoyl)picolinic acid involves several steps, typically starting with the preparation of picolinic acid derivatives. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild and functional group-tolerant conditions . The reaction conditions often involve the use of palladium catalysts and boron reagents . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
3-Cyclopropoxy-5-(methylcarbamoyl)picolinic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-Cyclopropoxy-5-(methylcarbamoyl)picolinic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of herbicides and other agrochemicals.
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-5-(methylcarbamoyl)picolinic acid involves its interaction with specific molecular targets. For example, picolinic acid derivatives are known to bind to zinc finger proteins, altering their structure and function . This interaction can disrupt viral replication and other cellular processes, making it a potential antiviral agent .
Comparison with Similar Compounds
3-Cyclopropoxy-5-(methylcarbamoyl)picolinic acid can be compared with other picolinic acid derivatives, such as:
Picolinic acid: A simpler derivative with a carboxylic acid group at the 2-position.
Chromium(III) picolinate: A complex used as a dietary supplement for its role in zinc absorption.
Zinc picolinate: Another dietary supplement known for its bioavailability.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H12N2O4 |
|---|---|
Molecular Weight |
236.22 g/mol |
IUPAC Name |
3-cyclopropyloxy-5-(methylcarbamoyl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C11H12N2O4/c1-12-10(14)6-4-8(17-7-2-3-7)9(11(15)16)13-5-6/h4-5,7H,2-3H2,1H3,(H,12,14)(H,15,16) |
InChI Key |
FTKUZTCAFCNSNQ-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CC(=C(N=C1)C(=O)O)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


